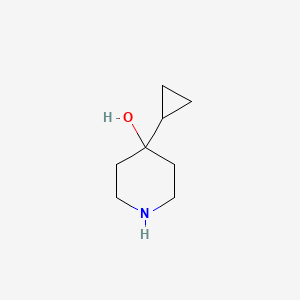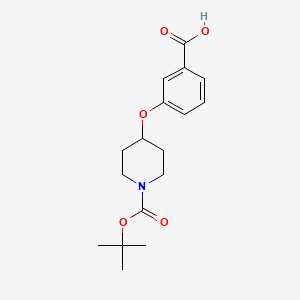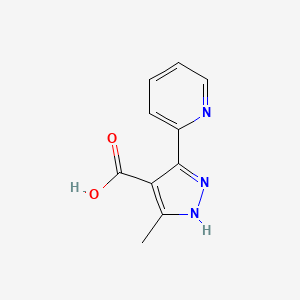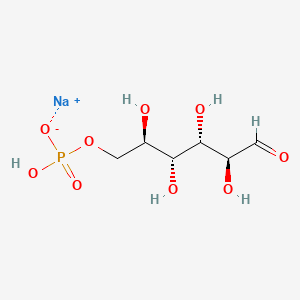
Sodium mannose 6-phosphate
Overview
Description
Sodium mannose 6-phosphate is a phosphorylated aldohexose that plays a crucial role in various metabolic pathways. It is involved in gluconeogenesis, fatty acid synthesis, and amino acid synthesis. This compound is also significant in the formation of lysosomal enzymes, where it acts as a marker substance for glycoproteins . This compound is essential for cellular signaling pathways and has applications in the treatment of various diseases .
Mechanism of Action
Target of Action
Sodium mannose 6-phosphate (M6P) primarily targets the mannose 6-phosphate receptor (M6PR) . This receptor is closely related to many metabolic pathways in cells . M6P also plays a crucial role in the formation of lysosomal enzymes by transferring phosphate groups to mannose .
Mode of Action
M6P interacts with its target, the M6PR, which indirectly affects the cellular signaling pathway . The M6PR binds to a variety of cell membrane surfaces as well as signaling molecules of intracellular signaling pathways . This interaction results in changes in the cellular signaling pathway and influences various metabolic processes.
Biochemical Pathways
M6P is involved in many metabolic pathways in living organisms, such as gluconeogenesis, fatty acid synthesis, and amino acid synthesis . It is produced during the formation of lysosomal enzymes by the transfer of phosphate groups to mannose . It is formed on the terminal mannose residue and is an important marker substance of glycoproteins .
Pharmacokinetics
It is known that m6p is involved in many metabolic pathways and has important applications in the treatment of diseases . More research is needed to fully understand the ADME properties of M6P and their impact on its bioavailability.
Result of Action
The action of M6P results in changes in the cellular signaling pathway and influences various metabolic processes . It plays a crucial role in the formation of lysosomal enzymes, affecting the function of these enzymes and the metabolic processes they are involved in .
Action Environment
The action of M6P can be influenced by various environmental factors. For instance, the presence of metal ions, temperature, and substrate addition can affect the enzymatic reaction involving M6P . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of M6P.
Biochemical Analysis
Biochemical Properties
Sodium mannose 6-phosphate is a key molecule in the mannose 6-phosphate receptor pathway. It interacts with several enzymes and proteins, including mannose phosphate isomerase, which converts it to fructose 6-phosphate . This conversion is crucial for the glycolytic pathway and other metabolic processes. This compound also binds to mannose 6-phosphate receptors, which are transmembrane glycoproteins that facilitate the transport of lysosomal enzymes from the trans-Golgi network to lysosomes . These interactions are essential for the proper targeting and functioning of lysosomal enzymes.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by regulating the transport and localization of lysosomal enzymes. This regulation is critical for maintaining cellular homeostasis and preventing the accumulation of undigested macromolecules . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of lysosomal enzymes and their receptors . These effects are vital for the proper functioning of cells and the prevention of lysosomal storage diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to mannose 6-phosphate receptors. These receptors recognize and bind to the mannose 6-phosphate tag on lysosomal enzymes, facilitating their transport to lysosomes . This binding interaction is crucial for the proper targeting and functioning of lysosomal enzymes. This compound also plays a role in enzyme inhibition and activation by modulating the activity of mannose phosphate isomerase and other enzymes involved in its metabolic pathway . These molecular interactions are essential for maintaining cellular homeostasis and preventing lysosomal storage diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but its degradation can lead to the loss of its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, particularly in the regulation of lysosomal enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance the targeting and transport of lysosomal enzymes, improving cellular function and preventing the accumulation of undigested macromolecules . At high doses, this compound can have toxic or adverse effects, including the disruption of cellular homeostasis and the induction of lysosomal storage diseases . These dosage-dependent effects highlight the importance of carefully regulating the administration of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis and the mannose 6-phosphate receptor pathway . It is converted to fructose 6-phosphate by mannose phosphate isomerase, which is then utilized in glycolysis and other metabolic processes . This compound also interacts with enzymes and cofactors involved in the synthesis and degradation of lysosomal enzymes . These interactions are essential for maintaining cellular homeostasis and preventing lysosomal storage diseases.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by mannose 6-phosphate receptors . These receptors facilitate the transport of lysosomal enzymes from the trans-Golgi network to lysosomes, ensuring their proper localization and function . This compound is also distributed to various cellular compartments, including the cytoplasm and lysosomes, where it plays a crucial role in regulating enzyme activity and cellular metabolism .
Subcellular Localization
This compound is primarily localized in the lysosomes, where it plays a crucial role in the targeting and transport of lysosomal enzymes . It is also found in the trans-Golgi network, where it interacts with mannose 6-phosphate receptors to facilitate the transport of lysosomal enzymes . The subcellular localization of this compound is essential for its biological activity and its role in maintaining cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium mannose 6-phosphate can be synthesized using both chemical and enzymatic methods. One cost-effective enzymatic method involves the use of polyphosphate-dependent mannose kinase from Arthrobacter species. This method replaces expensive ATP with polyphosphate, making it greener and safer . The reaction conditions include the presence of metal ions, optimal temperature, and substrate addition, which significantly improve the conversion efficiency .
Industrial Production Methods: Industrial production of this compound often involves scaling up the enzymatic synthesis method. For instance, a 200 mL scale-up experiment demonstrated the method’s potential for industrial applications, achieving a conversion efficiency of 99.17% under optimal conditions .
Chemical Reactions Analysis
Types of Reactions: Sodium mannose 6-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce different derivatives.
Reduction: It can be reduced to form mannitol, an osmolyte or metabolic store.
Substitution: It can participate in substitution reactions, particularly in glycosylation pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Enzymes like mannose phosphate isomerase facilitate substitution reactions.
Major Products:
Oxidation: Produces various oxidized derivatives.
Reduction: Forms mannitol.
Substitution: Converts to fructose 6-phosphate.
Scientific Research Applications
Sodium mannose 6-phosphate has diverse applications in scientific research:
Chemistry: Used in the synthesis of glycoproteins and other complex carbohydrates.
Biology: Plays a role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential in treating lysosomal storage diseases and other metabolic disorders.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Comparison with Similar Compounds
- Mannose 1-phosphate
- Fructose 6-phosphate
- Glucose 6-phosphate
Comparison:
- Mannose 1-phosphate: Similar in structure but differs in its role in glycosylation pathways.
- Fructose 6-phosphate: An isomer of mannose 6-phosphate, involved in glycolysis and gluconeogenesis .
- Glucose 6-phosphate: Plays a central role in glucose metabolism but lacks the specific signaling functions of mannose 6-phosphate .
Sodium mannose 6-phosphate is unique due to its specific role in lysosomal enzyme targeting and its involvement in multiple metabolic pathways .
Properties
IUPAC Name |
sodium;[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+1/p-1/t3-,4-,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHLNVXMRZXIII-MVNLRXSJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NaO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021526 | |
| Record name | Sodium mannose 6-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70442-25-0 | |
| Record name | Sodium mannose 6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070442250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium mannose 6-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM MANNOSE 6-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Q39V6076 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


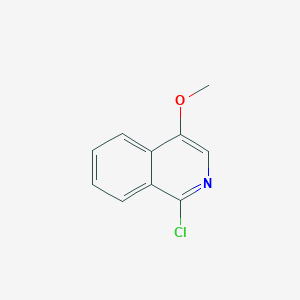
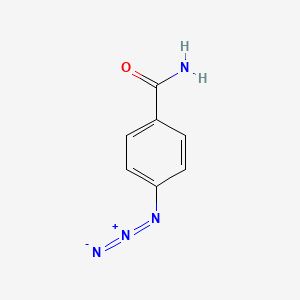
![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)
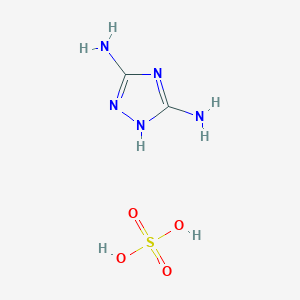


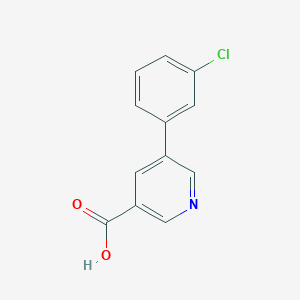
![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)
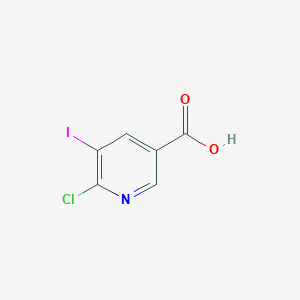

![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)
